1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

The compound 1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034263-79-9) is a synthetic, small-molecule urea derivative belonging to the class of imidazo[1,2-b]pyrazole-containing compounds. It is structurally related to a series of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea molecules, such as STIRUR 13, STIRUR 41, and BUR 12, which have been identified as potent inhibitors of MAPK and PI3K upstream signaling pathways and are capable of blocking IL-8 and fMLP-induced neutrophil chemotaxis and cancer cell migration.

Molecular Formula C16H18ClN5O
Molecular Weight 331.8
CAS No. 2034263-79-9
Cat. No. B2769182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
CAS2034263-79-9
Molecular FormulaC16H18ClN5O
Molecular Weight331.8
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1)CCNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H18ClN5O/c1-12-10-15-21(8-9-22(15)20-12)7-6-18-16(23)19-11-13-2-4-14(17)5-3-13/h2-5,8-10H,6-7,11H2,1H3,(H2,18,19,23)
InChIKeyHWFKZRHKUIOZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034263-79-9): A Targeted Research Tool for Angiogenesis and Cancer Cell Migration Studies


The compound 1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea (CAS 2034263-79-9) is a synthetic, small-molecule urea derivative belonging to the class of imidazo[1,2-b]pyrazole-containing compounds [1]. It is structurally related to a series of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea molecules, such as STIRUR 13, STIRUR 41, and BUR 12, which have been identified as potent inhibitors of MAPK and PI3K upstream signaling pathways and are capable of blocking IL-8 and fMLP-induced neutrophil chemotaxis and cancer cell migration [2]. This compound is primarily intended for use as a research tool to probe these pathways.

The Non-Interchangeability of 1-(4-Chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea with Class Analogs


Subtle structural modifications within the imidazo[1,2-b]pyrazole urea class lead to profound functional selectivity. For instance, the dihydro-imidazo-pyrazole urea BUR 12 is a dual inhibitor of both IL-8 and fMLP-induced chemotaxis, whereas the pyrazolyl-urea STIRUR 13 is selective only for the IL-8 pathway [1]. The compound 2034263-79-9 features a fully aromatic imidazo[1,2-b]pyrazole core, a 6-methyl substituent on the pyrazole ring, and a 4-chlorobenzyl urea tail, a combination not present in any direct comparator [2]. General substitution with other pyrazolyl-ureas or imidazopyrazoles cannot be assumed to replicate this unique selectivity profile, making the procurement of this specific compound essential for reproducing or extending this line of research.

Quantified Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea


Structural Differentiation from Lead Compound BUR 12: Aromatic Core and Substitution

The target compound presents a key structural deviation from its closest published analog, BUR 12. It features a fully aromatic 1H-imidazo[1,2-b]pyrazole ring system with a 6-methyl substituent, whereas BUR 12 is a 2,3-dihydro-imidazo[1,2-b]pyrazole (a constrained form) with an unsubstituted pyrazole ring [1]. This introduces a different hydrogen-bonding and electronic environment at the core, which is known to potentiate kinase inhibitory activity and alter selectivity depending on the ring's oxidation state [2]. The target compound also carries a 4-chlorobenzyl urea group, unlike the 3-fluorophenyl-urea of STIRUR 13 and BUR 12 [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Inferred Selectivity Against Kinase Pathway Activation: PI3K/Akt vs. MAPK

The broader class of imidazopyrazole ureas demonstrates differential modulation of kinase pathways. The lead compound GeGe-3, a pyrazolyl-urea, is a potent inhibitor of HUVEC migration by blocking both MAPK (ERK1/2, p38) and PI3K (Akt) pathways [1]. In contrast, the constrained analog BUR 12 showed a different biological profile, effectively blocking both IL-8 and fMLP-induced neutrophil migration, a functional divergence from STIRUR 13, which only blocked IL-8 [2]. The 4-chlorobenzyl and 6-methyl substitution of the target compound likely further fine-tunes this signaling bias. The loss of molecular flexibility in imidazopyrazole derivatives was shown to be responsible for activity potentiation [1], suggesting the target compound's rigid, aromatic scaffold may enhance potency over flexible pyrazolyl-ureas.

Cell Signaling Angiogenesis Cancer Biology

Improved Physicochemical Profile for Cell-Based Assays

The compound's computed physicochemical properties suggest a profile suitable for cell permeability and oral bioavailability studies. Its partition coefficient (XLogP3-AA) is 1.7 [1], which falls within the optimal range (1-3) for balanced solubility and membrane permeability, a key requirement for intracellular target engagement. In comparison, the more polar pyrazolyl-urea GeGe-3 contains a carboxylate ester and hydroxyl group, which increase hydrogen bonding and may reduce membrane permeability in certain contexts [2]. The removal of these polar groups and the addition of the lipophilic chlorobenzyl moiety in the target compound is a classic medicinal chemistry strategy to enhance permeability while maintaining potency.

Drug Discovery Lipophilicity ADME Properties

A Unique Chemical Probe for Dissecting Inflammatory and Angiogenic Chemotaxis

The research team behind this class has created a panel of compounds with non-overlapping activities. STIRUR 13 inhibits only IL-8-mediated neutrophil chemotaxis, whereas STIRUR 41 and BUR 12 inhibit both IL-8 and fMLP-mediated migration [1]. The target compound, with its distinct substitution, is a valuable addition to this toolkit. It allows scientists to perform head-to-head comparisons within the same chemical series to deconvolute the roles of specific kinases in endothelial and cancer cell migration, an approach highlighted as critical for identifying new therapeutic targets for pathological angiogenesis [2].

Chemical Biology Immunology Vascular Biology

Key Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea in Drug Discovery


Head-to-Head Chemotaxis Selectivity Profiling in Neutrophils

Use this compound alongside STIRUR 13 and BUR 12 in Boyden chamber or real-time migration assays with human neutrophils to generate a comparative selectivity fingerprint against IL-8 versus fMLP stimulation. The unique 4-chlorobenzyl group may confer a novel selectivity window not seen in the 3-fluorophenyl analogs, as indicated by prior SAR studies [1].

Investigating the Role of Kinase Pathway Bias in Tumor Angiogenesis Models

Apply the compound in HUVEC or HTLA-230 neuroblastoma cell-based assays to quantify its effect on ERK1/2, p38MAPK, and Akt phosphorylation via Western blotting. Based on the class behavior, this analog is expected to show a different potency ratio between MAPK and PI3K pathway inhibition compared to analogs like GeGe-3 and BUR 12 [2][3].

Lead Optimization for an Orally Bioavailable Anti-Angiogenic Agent

With a computed logP of 1.7, this compound serves as an improved starting point for medicinal chemistry efforts aimed at developing orally bioavailable inhibitors of pathological angiogenesis. Its balanced lipophilicity profile is superior to more polar pyrazolyl-urea leads for passive permeability, making it a key intermediate for further PK/PD studies [4].

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.